The synthesis of (+/-)-Lefetamine involves several key steps, typically starting from readily available precursors. One common method includes the alkylation of 4-hydroxyphenethylamine, followed by reductive amination. The process can be complex due to the need to control various reaction conditions to avoid side products.
The molecular formula of (+/-)-Lefetamine is with a molar mass of approximately 225.335 g/mol. The structure consists of a diphenylethylamine backbone, which is critical for its pharmacological activity.
(+/-)-Lefetamine undergoes various chemical reactions that are significant for both its synthesis and its metabolic pathways:
The mechanism of action of (+/-)-Lefetamine involves interaction with opioid receptors in the central nervous system. It has been suggested that Lefetamine acts as a partial agonist at mu-opioid receptors, contributing to its analgesic effects while potentially minimizing full agonist-related side effects such as respiratory depression.
The physical properties of (+/-)-Lefetamine (hydrochloride) include:
Chemical properties include reactivity with various reagents, which can be utilized for identification purposes in analytical chemistry.
(+/-)-Lefetamine has been explored for several scientific uses:
The foundational chemistry of (±)-lefetamine (N,N-dimethyl-1,2-diphenylethylamine) emerged from analgesic research on diphenylethylamine derivatives during the 1940s. Initial synthetic routes focused on N-alkylation of 1,2-diphenylethylamine precursors, yielding racemic mixtures due to the creation of a chiral center at the C1 position. Dodds et al. (1945) first documented these pathways, demonstrating that acyclic diphenylethylamine structures exhibited weak but measurable analgesic activity in animal models, though significantly less potent than morphine [1] [3]. The synthesis involved:
Table 1: Key Early Synthetic Milestones for Diphenylethylamine Analgesics
Year | Innovation | Chemical Target | Significance |
---|---|---|---|
1945 | Reductive amination of deoxybenzoin | (±)-1,2-diphenylethylamine | First demonstration of weak analgesic activity |
1950 | Grignard route optimization | (±)-Lefetamine scaffold | Improved yield (55%) for in vivo screening |
The 1950s revealed critical stereochemical influences on lefetamine’s pharmacology. Fujimura et al. (1961) resolved the racemate and demonstrated that the (R)-enantiomer (L-SPA, Santenol) was primarily responsible for analgesic effects, while the (S)-enantiomer induced seizures in rodent models [1] [3] [4]. Key findings included:
Table 2: Comparative Pharmacology of Lefetamine Enantiomers
Parameter | (R)-Lefetamine | (S)-Lefetamine |
---|---|---|
Analgesic potency | Equivalent to codeine | Inactive |
Neurotoxicity | Low | Seizures in rodents |
Receptor action | MOR partial agonist + monoamine reuptake inhibition | Negligible opioid activity |
Primary use | Marketed drug (Santenol®) | No therapeutic application |
Industrial scale-up of lefetamine was pioneered in Japan, where the Ogyu et al. patent (DE 1159958, 1963) detailed optimized chiral synthesis of (R)-lefetamine hydrochloride [1] [3]. This process featured:
Table 3: Industrial and Regulatory Timeline of Lefetamine
Era | Region | Development | Impact |
---|---|---|---|
1950-60s | Japan | Chiral synthesis patent (Ogyu et al.) | Commercialization as Santenol® |
1970-80s | Europe | Abuse epidemics in polydrug users | Withdrawal from medical use |
2010s | North America | Scheduling as controlled substance (Canada) | Inclusion in designer drug monitoring programs |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: